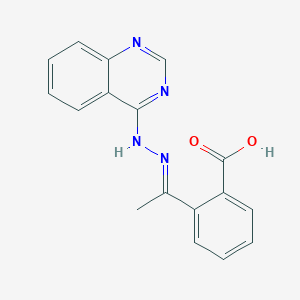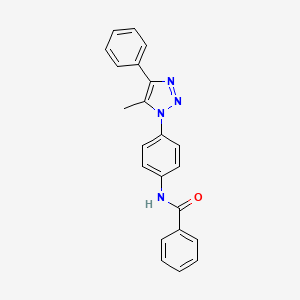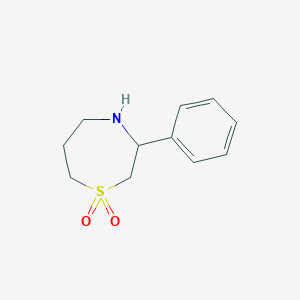![molecular formula C10H9ClN2O2 B12938783 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 187243-31-8](/img/structure/B12938783.png)
1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)imidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction is usually carried out under acidic conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of 1-(2-chlorobenzyl)imidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chlorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazolidine ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the case of its anticonvulsant properties, the compound may modulate ion channels and neurotransmitter receptors in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, which lacks the 2-chlorobenzyl substituent.
Thiazolidine-2,4-dione: A similar compound with a sulfur atom in place of the nitrogen atom in the imidazolidine ring.
Hydantoin: Another related compound with a similar ring structure but different substituents.
Uniqueness
1-(2-chlorobenzyl)imidazolidine-2,4-dione is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with molecular targets .
Propriétés
Numéro CAS |
187243-31-8 |
|---|---|
Formule moléculaire |
C10H9ClN2O2 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
Clé InChI |
TUVQTCIDQXNTQM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)

![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)






![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)



